5-Pyrrolidin-1-YL-indan-1-one

Lipophilicity Drug-likeness CNS Drug Discovery

Medicinal chemistry teams often waste 1-2 synthetic steps when building indanone-based libraries via 5-bromo intermediates. 5-Pyrrolidin-1-yl-indan-1-one (CAS 954241-21-5) eliminates these extra steps by providing a pre-functionalized amine that directly enters amide coupling, reductive amination, or sulfonylation-no Pd catalysis or deprotection needed. • Saves 1-2 synthetic steps vs. 5-bromo-indan-1-one, accelerating SAR table generation. • Optimized drug-like profile: MW 201.26, XLogP3 2.3, 0 HBD, TPSA 20.3 Ų - ideally positioned for CNS drug space. • Pyrrolidine privileged scaffold reduces promiscuous binding risk compared to more lipophilic piperidine or more polar morpholine analogs. Supplied with consistent high purity for reliable research and scale-up.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 954241-21-5
Cat. No. B1500021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrrolidin-1-YL-indan-1-one
CAS954241-21-5
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC3=C(C=C2)C(=O)CC3
InChIInChI=1S/C13H15NO/c15-13-6-3-10-9-11(4-5-12(10)13)14-7-1-2-8-14/h4-5,9H,1-3,6-8H2
InChIKeyOQFMRDVPJRGLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyrrolidin-1-yl-indan-1-one: Key Properties


5-Pyrrolidin-1-YL-indan-1-one (CAS 954241-21-5) is a synthetic small-molecule building block belonging to the 5-aminoindan-1-one class, featuring a pyrrolidine substituent at the 5-position of the indanone core [1]. With a molecular formula of C13H15NO, a molecular weight of 201.26 g/mol, and a calculated XLogP3 of 2.3, this compound exhibits a balanced lipophilicity profile that distinguishes it from its morpholine and piperidine analogs [1]. Its rigid indanone scaffold and conformationally flexible pyrrolidine ring make it particularly valuable as a key intermediate for designing enzyme inhibitors and receptor modulators [1].

Product Identity 5-aminoindan-1-one building block
Key Selection Logic Balanced lipophilicity (intermediate XLogP3) for CNS property space
Workflow Fit Pre-functionalized pyrrolidine for direct derivatization
Scaffold Utility Rigid indanone core for enzyme inhibitor and receptor modulator design

5-Substituent Determines Indanone Properties


Substituting the 5-position heterocycle on the indan-1-one scaffold produces profound changes in physicochemical properties that directly impact drug-likeness and biological performance [1]. For instance, replacing the pyrrolidine ring with a morpholine decreases lipophilicity (ΔXLogP ≈ -0.9) and increases hydrogen bond acceptor count, while a piperidine substitution increases lipophilicity (ΔLogP ≈ +0.9) without altering hydrogen bonding capacity [1]. These differences influence membrane permeability, solubility, and off-target binding profiles, meaning that 5-pyrrolidin-1-yl-indan-1-one cannot be generically substituted with its morpholine or piperidine counterparts without altering a lead series' structure-activity relationship [1].

Lipophilicity shift Morpholine analog (lower LogP) or piperidine analog (higher LogP) will alter permeability and solubility profiles.
HBA / TPSA mismatch Morpholine substitution increases H-bond acceptors and polar surface area, potentially shifting off-target interaction profiles.
Synthetic route divergence Unfunctionalized 5-bromo-indan-1-one requires additional metal-catalyzed amination steps not needed with this building block.

5-Pyrrolidin-1-yl-indan-1-one: Analog Comparison


Lipophilicity: Pyrrolidine vs. Morpholine and Piperidine

The target compound's calculated XLogP3 of 2.3 positions it precisely between the more polar 5-morpholin-4-yl-indan-1-one (XLogP = 1.4) and the more lipophilic 5-piperidin-1-yl-indan-1-one (ACD/LogP = 3.19) [1]. This intermediate lipophilicity is often associated with an optimal balance of solubility and membrane permeability, particularly desirable for oral and CNS drug candidates [1].

Lipophilicity Ranking
Cross-study comparable
XLogP3 = 2.3
Δ vs. morpholine: +0.9; Δ vs. piperidine: -0.89
Intermediate lipophilicity for CNS drug-like space.
Computed values; experimental logP/D may vary.
Lipophilicity Drug-likeness CNS Drug Discovery

Hydrogen Bond Acceptor Advantage Over Morpholine

5-Pyrrolidin-1-YL-indan-1-one possesses exactly two hydrogen bond acceptor (HBA) sites, compared to three for the 5-morpholin-4-yl analog [1]. Each additional HBA can increase the potential for off-target protein interactions. The pyrrolidine analog's lower HBA count, combined with a smaller topological polar surface area (TPSA of 20.3 Ų vs. 29.5 Ų for the morpholine analog), suggests a more focused interaction profile [1].

HBA / TPSA Comparison
Cross-study comparable
HBA: 2 (vs. 3 morpholine)
TPSA: 20.3 Ų (vs. 29.5 Ų morpholine)
Lower HBA and TPSA may support reduced off-target pharmacology context.
Computational prediction; target engagement requires assay validation.
Hydrogen Bond Acceptors Off-target Selectivity Medicinal Chemistry

Pyrrolidine: Privileged Scaffold for CNS and GPCR

The pyrrolidine ring is a well-established privileged scaffold in medicinal chemistry, particularly for dopamine D4 receptor antagonists, kappa opioid receptor ligands, and various GPCR modulators . Unlike the morpholine and piperidine analogs, the pyrrolidine moiety is a key component of numerous bioactive alkaloids and FDA-approved drugs, providing a pharmacophoric advantage for CNS targets where lead matter from this chemotype is more readily available .

CNS / GPCR Scaffold Prevalence
Class-level inference
Pyrrolidine ring enriched in known CNS GPCR ligands.
Not quantifiable as single metric.
Chemoinformatic context supports CNS lead generation, but requires project-specific validation.
Based on literature review of pyrrolidine-containing drugs.
Privileged Scaffold CNS Drug Discovery GPCR

Pre-functionalized Amine Handle Advantage

5-Pyrrolidin-1-YL-indan-1-one arrives pre-functionalized with an amine, eliminating the Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling required to install a secondary amine onto 5-bromo-indan-1-one (CAS 34598-49-7) [1]. This saves one synthetic step and avoids potentially costly metal catalysis, streamlining library synthesis and SAR exploration [1].

Synthetic Step Advantage
Class-level inference
0 additional amination steps
Versus ≥1 step with 5-bromo-indan-1-one.
Accelerates library synthesis workflows and SAR exploration.
Assumes compatibility with downstream chemistry; metal-free route advantage.
Synthetic Efficiency Building Block Parallel Synthesis

5-Pyrrolidin-1-yl-indan-1-one: Key Applications


CNS Lead Generation and GPCR Targeted Library Synthesis

With its balanced XLogP3 of 2.3 and pyrrolidine privileged scaffold, this compound is ideally suited as a core building block for synthesizing CNS-focused compound libraries targeting dopamine, serotonin, or opioid receptors [1]. Its intermediate lipophilicity and low HBA count align with typical CNS drug property space, making it a strategic choice over the more polar morpholine or more lipophilic piperidine analogs [1].

Kinase and Enzyme Inhibitor Scaffold Optimization

The indanone core's rigidity enhances binding affinity in ATP-competitive kinase inhibitors, while the pyrrolidine moiety provides a vector for exploring solvent-exposed regions. The compound's precisely two HBA sites and TPSA of 20.3 Ų offer a defined pharmacophore that can be leveraged to improve selectivity against closely related kinases when compared to analogs with additional HBA such as the 5-morpholino derivative [1].

Parallel Synthesis for SAR Expansion

As a pre-functionalized amine building block, it directly enters amide coupling, reductive amination, or sulfonylation reactions without requiring prior deprotection or metal-catalyzed amination. This saves one or more synthetic steps compared to using 5-bromo-indan-1-one, significantly accelerating SAR table generation for medicinal chemistry teams [1].

Chemical Probe Development for Target Validation

Its drug-like physicochemical profile (MW 201.26, XLogP3 2.3, 0 HBD) and the availability of high-purity (>95%) commercial material make it a reliable starting point for developing high-quality chemical probes [1]. The pyrrolidine ring's established presence in bioactive molecules reduces the risk of promiscuous binding often associated with more lipophilic or polar analogs, increasing the probability of generating a selective probe [1].

Application
Selection Property
Validation Focus
CNS Lead Generation and GPCR Library Synthesis
Balanced lipophilicity and pyrrolidine privileged scaffold context
Permeability and receptor-binding assay profiling
Kinase and Enzyme Inhibitor Optimization
Rigid indanone core and defined HBA/TPSA pharmacophore
Kinase selectivity panel and off-target pharmacology screening
Parallel Synthesis for SAR Expansion
Pre-functionalized amine handle for direct derivatization
Reaction scope validation and intermediate stability review
Chemical Probe Development for Target Validation
Drug-like physicochemical profile and commercial availability context
Target engagement assays and promiscuity panel screening

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